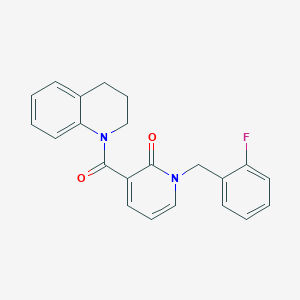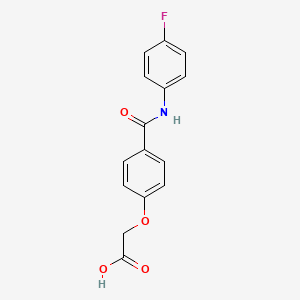
2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid” is a complex organic molecule. It contains a fluorophenyl group, a carbamoyl group, a phenoxy group, and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the fluorine atom could introduce some interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbamoyl group might be susceptible to hydrolysis, and the fluorophenyl group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and affect its solubility .Scientific Research Applications
Synthesis and Applications in Antimicrobial Agents
2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid and its derivatives have been synthesized and evaluated for antimicrobial activities. A study by Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized a series of 1,3,4-thiadiazole derivatives of this compound, which showed significant antimicrobial activity against various strains of microbes (Noolvi et al., 2016). Similarly, Yar, Siddiqui, and Ali (2006) synthesized phenoxy acetic acid derivatives for anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Crystal Structure and Chemical Properties
Prabhuswamy et al. (2021) conducted a study on the crystal structure of 2-(4-fluorophenoxy) acetic acid, providing insights into its stability and chemical properties through DFT calculations and molecular interactions analysis (Prabhuswamy et al., 2021).
Anti-Inflammatory Activity
Atkinson, Godfrey, Meek, Saville, and Stillings (1983) discussed the synthesis and anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids, highlighting the potential of these compounds in therapeutic applications (Atkinson et al., 1983).
Chemosensor Development
Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, and Zhao (2015) developed a fluorescence turn-on chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid for the selective and sensitive detection of Al(3+) in living cells, demonstrating its application in bioimaging (Gui et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-benzylbenzamides, often interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other n-benzylbenzamides , it can be hypothesized that it may interact with its targets through hydrogen bonding and hydrophobic interactions. The fluorophenyl group could potentially enhance binding affinity due to its electronegativity and size.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Based on its structural similarity to other n-benzylbenzamides , it can be hypothesized that it may exert its effects by modulating the activity of its target proteins.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)carbamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-11-3-5-12(6-4-11)17-15(20)10-1-7-13(8-2-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMSEMPVCLHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

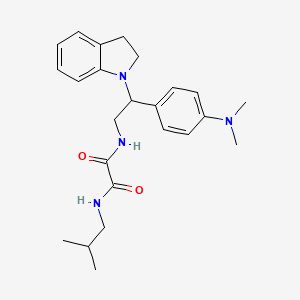

![1-(3-Hydroxypropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2432151.png)
![2-[(Dimethylamino)methyl]benzonitrile](/img/structure/B2432153.png)
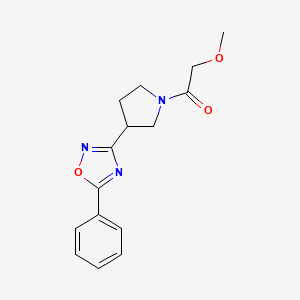
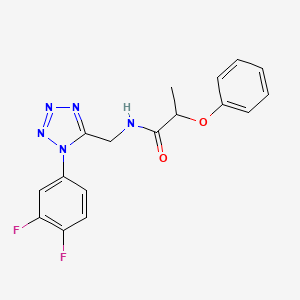
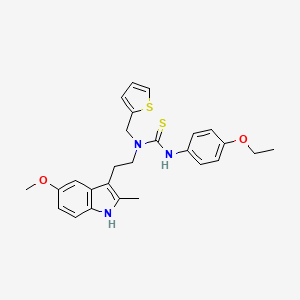
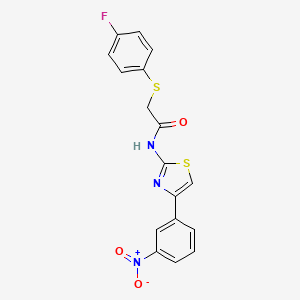
![3',4'-dichloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2432159.png)
![5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2432161.png)

